3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
3-formyl-5-methoxy-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13-10-4-3-7(17-2)5-8(10)9(6-14)11(13)12(15)16/h3-6H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHYYYMUOBZKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=C1C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893730-29-5 | |
| Record name | 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The specific conditions for synthesizing this compound may include the use of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The formyl group (-CHO) undergoes oxidation to form a carboxylic acid (-COOH) under controlled conditions. For example:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Formyl → Carboxylic acid | KMnO₄, H₂O, 60°C, 4 hrs | 5-Methoxy-1-methylindole-2,3-dicarboxylic acid | 78% |
This reaction proceeds via radical intermediates under acidic conditions, with the methoxy group stabilizing the transition state through resonance .
Reduction Reactions
The formyl group can be selectively reduced to a hydroxymethyl (-CH₂OH) group without affecting other functionalities:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C, 1 hr | 3-(Hydroxymethyl)-5-methoxy-1-methylindole-2-carboxylic acid | Selective reduction observed |
| LiAlH₄ | THF, reflux, 2 hrs | Same as above | Lower selectivity due to ester group interference |
Reduction kinetics depend on steric hindrance from the methyl group at position 1.
Electrophilic Substitution
The indole ring undergoes regioselective electrophilic substitution at position 4 (para to methoxy group):
Methoxy activation enhances electron density at C4 and C6, but steric effects from the methyl group favor C4 substitution .
Nucleophilic Reactions
The carboxylic acid group participates in condensation and esterification:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Esterification | CH₃I, K₂CO₃ | Methyl ester derivative | Improved lipid solubility |
| Amide formation | SOCl₂ → NH₃ | Corresponding amide | Prodrug synthesis |
Decarboxylation occurs at >200°C, yielding 3-formyl-5-methoxy-1-methylindole.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
| Reagent | Product | Mechanism |
|---|---|---|
| NH₂NH₂, EtOH | Pyrazolo[3,4-b]indole derivative | Hydrazine cyclization |
| PPh₃, THF | Indolo[2,1-b]quinazoline | Intramolecular Wittig reaction |
These reactions exploit the formyl group’s ability to form Schiff bases or engage in cycloadditions .
Stability and Competing Reactions
Competing pathways under harsh conditions:
-
Acidic Conditions : Protodeformylation at >100°C (H₂SO₄, 120°C) removes the formyl group.
-
Basic Conditions : Saponification of the methyl ester (if present) occurs at pH >12.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits several pharmacological properties that make it a candidate for therapeutic applications.
1.1 Neuroprotective Effects
Research indicates that derivatives of 5-methoxyindole-2-carboxylic acid, closely related to 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylic acid, have shown neuroprotective effects against ischemic stroke. A study demonstrated that post-ischemic administration of these compounds could preserve mitochondrial function and reduce oxidative stress, thereby enhancing brain functional recovery after stroke .
1.2 Antiviral Activity
Indole derivatives, including those related to this compound, have been investigated for their antiviral properties. Specifically, 5-substituted indole derivatives have shown potential in preventing and treating viral infections such as influenza . This suggests that the compound may possess similar antiviral capabilities.
1.3 Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives has been explored in various studies. For instance, 5-methoxyindole derivatives have been linked to the modulation of inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .
Organic Synthesis
2.1 Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various electrophilic substitution reactions, facilitating the development of new compounds with desired properties .
2.2 Reaction Pathways
The compound can undergo reactions such as formylation and acylation, which are crucial for creating diverse chemical entities in pharmaceutical chemistry. The methoxy group enhances its reactivity at specific positions on the indole ring, allowing for targeted synthesis .
Material Science
3.1 Polymer Chemistry
Research into indole-based materials has revealed their utility in creating polymers with unique electronic and optical properties. The incorporation of this compound into polymer matrices can enhance conductivity and stability, making it suitable for applications in organic electronics .
3.2 Photonic Applications
The photophysical properties of indole derivatives suggest their potential use in photonic devices. The ability to modify the electronic structure through substitution can lead to materials with tailored light absorption and emission characteristics, useful in LEDs and solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Indole-2-Carboxylic Acid Derivatives
Key structural variations among analogues include substitutions at positions 3, 5, and N1, which influence physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
a. Position 3 Modifications
- Formyl Group (CHO) : Enhances reactivity for condensation reactions (e.g., forming hydrazones or Schiff bases) . The target compound’s formyl group distinguishes it from hydroxy- or alkyl-substituted analogues (e.g., 3-hydroxy in or 3-methyl in ).
- Alkyl Groups : 3-Alkyl derivatives (e.g., 3-methyl in ) exhibit altered lipophilicity, impacting membrane permeability and target binding .
b. Position 5 Substituents
- Methoxy vs. Benzyloxy/Chloro : Methoxy (-OCH₃) provides moderate electron-donating effects, influencing electronic properties and solubility. Benzyloxy (-OBz) in increases steric bulk, while chloro (-Cl) in enhances electrophilicity.
c. N1 Methylation
d. Carboxylic Acid vs. Ester
- The carboxylic acid at position 2 enables salt formation or conjugation to amides (e.g., ), whereas ester derivatives (e.g., ) are intermediates for controlled hydrolysis.
Biological Activity
3-Formyl-5-methoxy-1-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits a variety of pharmacological properties, including neuroprotective, antioxidant, and potential anticancer effects. This article will explore the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following:
- Molecular Formula : C₁₂H₁₁NO₄
- SMILES Notation : CN1C2=C(C=C(C=C2)OC)C(=C1C(=O)O)C=O
- InChIKey : JCHYYYMUOBZKKB-UHFFFAOYSA-N
This unique substitution pattern contributes to its distinct chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
Target Receptors
Indole derivatives, including this compound, are known to bind with high affinity to multiple receptors. These interactions lead to various biological responses, influencing numerous biochemical pathways.
Mode of Action
The compound's mode of action involves:
- Enzyme Interaction : It can inhibit or activate specific enzymes, affecting metabolic pathways.
- Gene Expression Modulation : Changes in gene expression can lead to altered cellular functions.
These mechanisms contribute to its broad-spectrum biological activities.
Biochemical Pathways
This compound influences several key biochemical pathways:
- Antioxidant Activity : It exhibits strong radical-scavenging properties that protect cells from oxidative stress.
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from damage caused by oxidative stress and neurotoxicity.
The ability to modulate these pathways underlines its potential therapeutic applications.
Biological Activities
The biological activities associated with this compound include:
| Activity Type | Description |
|---|---|
| Antioxidant | Protects against oxidative damage by scavenging free radicals. |
| Neuroprotective | Exhibits protective effects against neurotoxicity in cell models. |
| Anticancer | Potential to inhibit cancer cell proliferation through various mechanisms. |
| Antimicrobial | Demonstrates activity against various microbial strains. |
Case Studies
Several studies have investigated the biological activity of indole derivatives related to this compound:
- Neuroprotection Against Oxidative Stress :
-
MAO-B Inhibition :
- Research indicates that indole derivatives can act as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative disorders such as Parkinson's disease. The inhibition was found to be in the sub-micromolar range, suggesting potential therapeutic applications.
-
Anticancer Potential :
- Indole derivatives have been evaluated for their anticancer properties, showing promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
Q & A
Q. Q. How can spectral data discrepancies (e.g., unexpected -NMR shifts) be interpreted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
